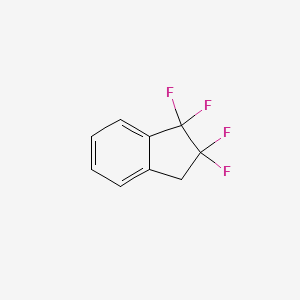

1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene is a fluorinated derivative of indene, a bicyclic hydrocarbon with a five-membered ring fused to a benzene-like ring. This article compares the target compound with structurally similar dihydroindene derivatives, focusing on synthesis, substituent effects, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the fluorination of indene derivatives. One common method is the reaction of indene with tetrafluoroethylene in the presence of a catalyst such as palladium or nickel. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of fluorine atoms into the indene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluorinated ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated ketones, while reduction can produce hydrogenated indene derivatives.

Scientific Research Applications

1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: The compound’s unique fluorinated structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.

Comparison with Similar Compounds

Structural and Substituent Variations

Fluorine substitution patterns and additional functional groups critically influence the properties of dihydroindene derivatives. Key analogs include:

Key Observations :

- Fluorine Position : The number and position of fluorine atoms impact electronic properties. For example, 1,1-difluoro derivatives (e.g., 1,1-Difluoro-6-nitro-2,3-dihydro-1H-indene) are synthesized via gem-difluorination using bromine fluoride (BrF) , while 5,6-difluoro analogs (e.g., 5,6-Difluoro-2,3-dihydro-1H-inden-1-one) exhibit reduced steric hindrance due to fluorine placement on the aromatic ring .

- Non-Fluorinated Derivatives: Methyl-substituted compounds like 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene display higher hydrophobicity and molecular weight (C₁₃H₁₈) compared to fluorinated analogs .

Physical and Chemical Properties

Fluorination significantly alters density, boiling points, and stability:

Key Observations :

- Perfluorinated Analogs : Highly fluorinated compounds (e.g., Tridecafluoro derivative in ) exhibit elevated density (~1.81 g/cm³) and thermal stability due to strong C-F bonds.

- Biological Derivatives : LY186641, a sulfonamide-containing dihydroindene, shows dose-dependent toxicity (e.g., methemoglobinemia) linked to its plasma concentration .

Key Observations :

- Fluorination Techniques : BrF-mediated gem-difluorination is efficient for introducing two fluorine atoms at the 1,1-positions .

- Low Yields in Complex Derivatives : Multi-step syntheses (e.g., LY186641) often result in lower yields (5.1–28.1%) due to steric and electronic challenges .

Key Observations :

Biological Activity

1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound that has garnered attention in various fields including medicinal chemistry and material science due to its unique structural characteristics. The presence of multiple fluorine atoms significantly impacts its biological activity, reactivity, and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6F4. The compound features a bicyclic structure with four fluorine atoms attached to the indene framework. This configuration enhances its stability and alters its interaction with biological systems.

The biological activity of this compound is primarily influenced by its ability to interact with various biomolecules. The fluorine atoms contribute to increased lipophilicity and can modulate the binding affinity to molecular targets. This compound has been explored for its potential as a pharmacological agent due to its interactions with key biological pathways.

Anticancer Properties

Research indicates that certain derivatives of tetrafluoro compounds may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, some studies have shown that tetrahydro derivatives can act as inhibitors of Hypoxia Inducible Factor 2α (HIF-2α), a crucial regulator in cancer progression .

Table 1: Summary of Biological Activities

Toxicological Profile

The toxicological assessment of this compound suggests that halogenated compounds can exhibit varied toxicity profiles depending on their structure. The presence of fluorine can enhance reactivity towards biological macromolecules such as DNA and proteins, potentially leading to adverse health effects including carcinogenicity .

Table 2: Toxicological Considerations

Case Studies

Several studies have investigated the biological implications of fluorinated compounds similar to this compound. One notable study focused on the effects of halogenated indenes on cellular signaling pathways related to inflammation and cancer progression. These findings highlight the need for further exploration into the specific mechanisms by which these compounds exert their biological effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene, and how can reaction yields be optimized?

- Methodological Answer : A key approach involves gem-difluorination using bromine fluoride (BrF) and dithioketal intermediates derived from indanone precursors. Optimizing reaction conditions (e.g., temperature, stoichiometry of BrF) minimizes competing elimination pathways, improving yields up to 71% for related fluorinated indene derivatives. Post-reaction purification via column chromatography (e.g., pentane:ethyl acetate solvent systems) ensures product isolation .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of fluorinated indene derivatives?

- Methodological Answer : 1H NMR is critical for identifying ketone/enol tautomerism and substituent positions. For example, splitting patterns in the aromatic region (δ 6–8 ppm) and coupling constants for fluorine-proton interactions help resolve regiochemistry. In related compounds, ketone/enol ratios (e.g., 0.5:1) are quantified via integration of characteristic proton signals .

Q. What storage conditions are recommended for fluorinated indene derivatives to ensure stability?

- Methodological Answer : Fluorinated indenes are typically stored at 4°C in inert atmospheres to prevent hydrolysis or oxidative degradation. Powders should be protected from light and moisture, as fluorine substituents may increase sensitivity to ambient conditions. Ultra-high-purity grades (>99%) are preferred for reproducibility in sensitive reactions .

Advanced Research Questions

Q. How do fluorination patterns influence the electronic and steric properties of 2,3-dihydro-1H-indene derivatives in catalysis?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms enhances Lewis acidity at adjacent sites, making fluorinated indenes effective ligands in asymmetric catalysis. For example, (1R,2R)-1-amino-2-(diphenylphosphino)indane derivatives exhibit improved enantioselectivity in transition-metal complexes due to fluorine-induced rigidity and electronic tuning .

Q. What mechanistic insights explain competing substitution and elimination pathways in fluorination reactions of brominated indene precursors?

- Methodological Answer : In BrF-mediated fluorination, steric hindrance and solvent polarity dictate reaction outcomes. Bulky substituents favor elimination (via E2 mechanisms), while polar aprotic solvents stabilize carbocation intermediates, promoting substitution (SN1). Kinetic studies and isotopic labeling can distinguish pathways .

Q. How can computational methods predict the regioselectivity of fluorination in polycyclic indene systems?

- Methodological Answer : Density functional theory (DFT) calculates Fukui indices and frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, electron-deficient positions in indenones (e.g., 4,7-difluoro-2,3-dihydro-1H-inden-1-one) correlate with preferential fluorination at para positions relative to carbonyl groups .

Q. What role do fluorinated indene derivatives play in the design of proton-exchange membranes (PEMs) for fuel cells?

- Methodological Answer : The hydrophobicity and chemical stability of perfluorinated backbones (e.g., Nafion analogs) improve PEM performance. Fluorinated indenes serve as monomers for sulfonated polymers, where equivalent weight (EW) and side-chain length (e.g., CF2 units) govern proton conductivity and mechanical durability .

Properties

CAS No. |

80829-35-2 |

|---|---|

Molecular Formula |

C9H6F4 |

Molecular Weight |

190.14 g/mol |

IUPAC Name |

2,2,3,3-tetrafluoro-1H-indene |

InChI |

InChI=1S/C9H6F4/c10-8(11)5-6-3-1-2-4-7(6)9(8,12)13/h1-4H,5H2 |

InChI Key |

GIDWXECEYXEINM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(C1(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.